PD 130908
CAS No.: 131505-02-7
Cat. No.: VC0538776
Molecular Formula: C8H14Br2N4O2
Molecular Weight: 358.03 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131505-02-7 |
---|---|
Molecular Formula | C8H14Br2N4O2 |
Molecular Weight | 358.03 g/mol |
IUPAC Name | N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide |
Standard InChI | InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H |
Standard InChI Key | SZKHTAVHHLGWQG-UHFFFAOYSA-N |
SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of PD 130908
Structural Characteristics
PD 130908 (CAS No. 131505-02-7) has the molecular formula and a molecular weight of 358.03 g/mol . Its nitroimidazole core enables electron affinity, critical for radiosensitization, while bromine substituents enhance stability and bioavailability compared to earlier analogues like RSU 1069 .
Table 1: Key Chemical Properties of PD 130908
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 358.03 g/mol |
CAS Registry Number | 131505-02-7 |
Target Application | Hypoxic Cell Radiosensitization |
Mechanism of Action
PD 130908 operates through dual mechanisms:
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Radiosensitization: Enhances DNA damage in hypoxic tumor cells by stabilizing radiation-induced free radicals, thereby increasing ionization events .
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Hypoxic Cytotoxicity: Selectively targets oxygen-deficient cells via nitroreductase-mediated generation of cytotoxic metabolites, though its potency is slightly lower than RSU 1069 .
The compound’s oral activity distinguishes it from intravenous agents, enabling flexible dosing regimens in preclinical models .
Preclinical Efficacy and Comparative Studies
Radiosensitizing Activity
In murine models bearing KHT or RIF-1 tumors, PD 130908 demonstrated a sensitizer enhancement ratio (SER) of 2.1–2.5 at 30 mg/kg (oral), comparable to RSU 1069 but with superior tolerability . Clamping experiments revealed significant tumor growth delay (≥14 days) when combined with 10 Gy radiation, attributable to sustained hypoxic cell cytotoxicity .
Table 2: Comparative Radiosensitization Efficacy
Compound | SER (Oral Dose) | Hypoxic Cytotoxicity (LC50, μM) | Systemic Toxicity (LD50, mg/kg) |
---|---|---|---|
PD 130908 | 2.1–2.5 | 12.4 | 620 |
RSU 1069 | 2.3–2.6 | 8.7 | 290 |
Misonidazole | 1.5–1.8 | N/A | 1,200 |
Toxicity Profile
PD 130908’s reduced systemic toxicity is a key advancement. The median lethal dose (LD50) in mice is 620 mg/kg orally, double that of RSU 1069 (290 mg/kg) . Chronic dosing studies (5-day fractionated regimens) confirmed cumulative doses up to 150 mg/kg without mortality, enabling repeated administration in combination therapies .
Pharmacokinetics and Biodistribution
Oral Bioavailability
PD 130908 achieves peak plasma concentrations within 2 hours post-administration, with a half-life of 4.5 hours in murine models . Its lipophilicity (logP = 1.8) facilitates blood-brain barrier penetration, making it suitable for intracranial tumors .
Tumor-Specific Accumulation
Autoradiography studies in RIF-1 tumors showed a 3.5-fold higher uptake in hypoxic regions compared to normoxic tissues, correlating with its selective radiosensitization .
Clinical Development and Challenges
Phase I Trial Design Considerations
Proposed Phase I trials emphasize oral dosing (30–60 mg/kg) with concurrent radiotherapy. Dose-limiting toxicities (DLTs) are anticipated to include nausea and peripheral neuropathy, albeit at higher thresholds than RSU 1069 .
Future Directions
Biomarker Development
Identification of hypoxia-inducible factor 1α (HIF-1α) as a predictive biomarker may stratify patients likely to benefit from PD 130908 .
Novel Formulations
Nanoencapsulation could mitigate off-target effects while improving intratumoral drug levels, leveraging advances in nanoparticle-mediated radiosensitization .
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